molecular formula C16H14Br2O2 B14166045 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol CAS No. 924898-15-7

3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol

Cat. No.: B14166045
CAS No.: 924898-15-7
M. Wt: 398.09 g/mol
InChI Key: WJNVVLZRPVIRSO-UHFFFAOYSA-N
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Description

3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol: is an organic compound with the molecular formula C16H14Br2O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol typically involves the bromination of phenanthrene derivatives. One common method involves the reaction of 9,10-dimethylphenanthrene with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions. The resulting product is then subjected to hydrolysis to introduce the hydroxyl groups at the 9 and 10 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination and hydrolysis steps are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenanthrene derivatives.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structure and reactivity.

Industry:

  • Utilized in the production of dyes, pigments, and other specialty chemicals.
  • Applied in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their structure and function. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 3,6-Dibromo-9,10-phenanthrenequinone
  • 3,6-Dibromo-9,10-dihydroxyphenanthrene
  • 3,6-Dibromo-9,10-dimethylphenanthrene

Comparison:

  • 3,6-Dibromo-9,10-phenanthrenequinone lacks the hydroxyl groups present in 3,6-Dibromo-9,10-dimethyl-9,10-dihydrophenanthrene-9,10-diol, resulting in different chemical reactivity and applications.
  • 3,6-Dibromo-9,10-dihydroxyphenanthrene has hydroxyl groups but does not have the dimethyl groups, leading to variations in physical and chemical properties.
  • 3,6-Dibromo-9,10-dimethylphenanthrene lacks the hydroxyl groups, affecting its solubility and reactivity compared to this compound.

Properties

CAS No.

924898-15-7

Molecular Formula

C16H14Br2O2

Molecular Weight

398.09 g/mol

IUPAC Name

3,6-dibromo-9,10-dimethylphenanthrene-9,10-diol

InChI

InChI=1S/C16H14Br2O2/c1-15(19)13-5-3-9(17)7-11(13)12-8-10(18)4-6-14(12)16(15,2)20/h3-8,19-20H,1-2H3

InChI Key

WJNVVLZRPVIRSO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C3=C(C1(C)O)C=CC(=C3)Br)O

Origin of Product

United States

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